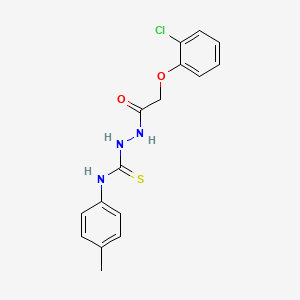
1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Thiosemicarbazides are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H15ClN2O2S
- Molecular Weight : 320.81 g/mol
The presence of the chlorophenoxy and methylphenyl groups is significant in determining its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Thiosemicarbazides have been widely studied for their antimicrobial properties. Research indicates that derivatives like this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis, specifically targeting enzymes like D-Ala-D-Ala ligase .
- Anticancer Activity :
Antimicrobial Studies
A study focusing on thiosemicarbazides demonstrated that compounds with electron-withdrawing groups, such as chlorine, enhanced antibacterial activity by increasing electron delocalization within the thiosemicarbazide moiety . This property is crucial for the compound's interaction with bacterial enzymes.
| Compound | Structure | Antibacterial Activity |
|---|---|---|
| This compound | Structure | Effective against multidrug-resistant strains |
Anticancer Mechanisms
In vitro studies have shown that thiosemicarbazides can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 10 µM against human cancer cell lines, indicating potent anticancer activity . The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Case Study 1 : A clinical evaluation of thiosemicarbazide derivatives revealed that those with chlorinated phenyl groups exhibited superior efficacy against resistant bacterial strains compared to their non-chlorinated counterparts.
- Case Study 2 : In a laboratory setting, this compound was tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.
Eigenschaften
IUPAC Name |
1-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-6-8-12(9-7-11)18-16(23)20-19-15(21)10-22-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOAGJBIRHUVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














